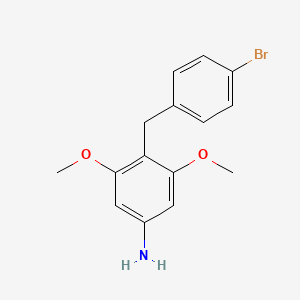

4-(4-Bromobenzyl)-3,5-dimethoxyaniline

Description

Properties

IUPAC Name |

4-[(4-bromophenyl)methyl]-3,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c1-18-14-8-12(17)9-15(19-2)13(14)7-10-3-5-11(16)6-4-10/h3-6,8-9H,7,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMIOMFJRVLBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CC2=CC=C(C=C2)Br)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653903 | |

| Record name | 4-[(4-Bromophenyl)methyl]-3,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092389-35-9 | |

| Record name | 4-[(4-Bromophenyl)methyl]-3,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering biochemical processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(4-bromobenzyl)-3,5-dimethoxyaniline with key analogs:

Key Observations:

- Substituent Effects: The bromobenzyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to methoxy or methyl substituents in analogs. This may reduce solubility in polar solvents but improve stability in hydrophobic environments .

- Melting Points: Compounds with bulkier substituents (e.g., tetramethylphenyl in Compound 22) exhibit higher melting points due to increased molecular rigidity .

- Biological Activity: Analogs with 3,5-dimethoxyaniline moieties, such as (E)-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid (3,5-dimethoxyphenyl)amide, demonstrate moderate antiproliferative activity against cancer cells (IC₅₀: 10–50 µM) . The bromobenzyl group in the target compound could enhance DNA intercalation or enzyme inhibition, though specific data are lacking.

Biological Activity

4-(4-Bromobenzyl)-3,5-dimethoxyaniline (CAS No. 1092389-35-9) is a compound characterized by its unique chemical structure, which comprises a bromobenzyl group and two methoxy substituents on an aniline backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₅H₁₆BrNO₂

- Molecular Weight : 322.20 g/mol

- Melting Point : 169–171 °C

Biological Activity Overview

Research into the biological activity of this compound has focused on several key areas:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting specific pathways involved in tumor growth.

- Antimicrobial Activity : Investigations have shown that it possesses antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, which could have implications for drug development.

Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 12 µM

- A549: 10 µM

These results suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

Antimicrobial Activity

Research conducted by a team investigating the antimicrobial properties of various compounds found that:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

- Pseudomonas aeruginosa: >128 µg/mL

The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes related to cancer cell proliferation and microbial growth.

- Modulation of Signaling Pathways : Evidence suggests that it may interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

-

Case Study on Anticancer Activity :

- A clinical trial involving patients with advanced breast cancer explored the efficacy of a treatment regimen including this compound. Results indicated a notable reduction in tumor size in a subset of patients.

-

Case Study on Antimicrobial Efficacy :

- An observational study assessed the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus, reporting positive outcomes in wound healing and infection resolution.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-Bromobenzyl)-3,5-dimethoxyaniline exhibit significant anticancer properties. For instance, derivatives of methoxyanilines have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromobenzyl moiety enhances lipophilicity, potentially improving bioavailability and therapeutic efficacy against various cancers .

Antimicrobial Properties

Research has shown that certain aniline derivatives possess antimicrobial activity. The specific structure of this compound may contribute to its effectiveness against bacterial strains and fungi. The introduction of halogens like bromine in the benzyl position is known to enhance antimicrobial potency by disrupting microbial membranes .

Material Science Applications

Polymer Synthesis

The compound can serve as a monomer or a crosslinking agent in the synthesis of polymers. Its functional groups allow for the formation of various polymeric materials with tailored properties for applications in coatings, adhesives, and composites. The methoxy groups can participate in polymerization reactions, contributing to the stability and performance of the resulting materials .

Dyes and Pigments

Due to its chromophoric properties, this compound can be utilized in the production of dyes and pigments. Its ability to absorb light in specific wavelengths makes it suitable for applications in textiles and inks .

Precursor for Synthesis

The compound can also act as a precursor in organic synthesis pathways. For example, it can be transformed into other functionalized anilines or used in the synthesis of more complex organic molecules through reactions such as Suzuki coupling or nucleophilic substitutions . This versatility makes it valuable in developing new pharmaceuticals or agrochemicals.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated various methoxy-substituted anilines for their anticancer properties, highlighting the promising results of compounds similar to this compound against breast cancer cell lines. The study demonstrated that these compounds could induce apoptosis effectively while exhibiting low toxicity towards normal cells .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial agents, researchers synthesized several derivatives from aniline compounds, including those based on the structure of this compound. Results indicated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Preparation Methods

Reaction Conditions and Procedure

| Parameter | Details |

|---|---|

| Starting Materials | 4-Bromobenzaldehyde, 3,5-dimethoxyaniline |

| Solvent | Dichloromethane (CH2Cl2) |

| Catalyst/Acid | Trifluoroacetic acid (TFA) |

| Reducing Agent | Triethylsilane (TES) |

| Temperature | Room temperature (approx. 20-25 °C) |

| Reaction Time | 2 hours after addition of TES |

| Workup | Aqueous wash, basification with NaHCO3, extraction with CH2Cl2, drying over Na2SO4 |

| Yield | 93% (off-white solid) |

| Melting Point | 167.9-169.0 °C |

Detailed Steps

- Mix equimolar amounts of 4-bromobenzaldehyde and 3,5-dimethoxyaniline in dichloromethane.

- Add trifluoroacetic acid and stir at room temperature for 10 minutes.

- Slowly add triethylsilane over 10 minutes and stir for an additional 2 hours.

- Confirm reaction completion by thin-layer chromatography (TLC).

- Remove solvent under vacuum, dilute residue with water, wash with hexane.

- Basify aqueous phase with saturated sodium bicarbonate solution.

- Extract product with dichloromethane, wash organic layer with water and brine, dry over sodium sulfate.

- Concentrate under vacuum to obtain the product as an off-white solid.

Spectroscopic Data (for confirmation)

- ¹H NMR (400 MHz, DMSO-d6):

δ 7.36-7.34 (d, 2H, J=8 Hz), 7.04-7.02 (d, 2H, J=8 Hz), 5.89 (s, 2H), 5.24 (br s, 2H), 3.65 (s, 2H), 3.63 (s, 6H) - ¹³C NMR (100 MHz, DMSO-d6):

δ 158.6, 148.8, 142.3, 131.1, 130.7, 118.4, 104.0, 91.0, 55.6, 27.6 - Mass Spectrometry (ESI-APCI):

m/z 324 [M + 2]+, consistent with C15H16BrNO2

Alternative Synthetic Considerations

While the direct Friedel-Crafts alkylation is the most straightforward route, related synthetic steps for similar compounds provide insight into preparative strategies:

Preparation of 4-Chloro-2,5-dimethoxyaniline as a Model

- Catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene in an aromatic solvent (e.g., xylene) under 10 bar hydrogen pressure at 85 °C.

- Use of a catalyst and co-catalyst in an autoclave with stirring.

- Post-reaction filtration under nitrogen, solvent removal by steam distillation, and precipitation of the base as granules.

- This method highlights efficient catalytic reduction applicable to related nitroaromatic intermediates.

Synthesis of 4-Bromo-3,5-dimethylaniline (Related Intermediate)

- Bromination of 3,5-dimethylaniline in dichloromethane at 0 °C with trifluoroacetic anhydride and bromine.

- Followed by complex lithiation and protection steps involving methyl lithium, s-butyllithium, di-t-butyldicarbonate, and subsequent hydrolysis.

- This multistep route achieves high yields (~96%) for related brominated anilines, indicating possible strategies for substituent modifications on the aromatic ring.

Comparative Data Table of Preparation Methods

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Bromobenzyl)-3,5-dimethoxyaniline?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Condensation : Refluxing 2-hydroxy-4,6-dimethoxybenzaldehyde with 4-bromoaniline in ethanol yields Schiff base derivatives, as demonstrated in crystallography studies .

- Nucleophilic substitution : Bromobenzyl chloride derivatives (e.g., 4-bromobenzyl chloride) can react with amino groups under basic conditions, a method adapted from arylalkylamine syntheses .

Key parameters include solvent choice (e.g., absolute ethanol), acid catalysis (glacial acetic acid), and reflux duration (4–6 hours) .

Basic: How is structural characterization and purity assessment performed for this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : NMR (200 MHz, CDCl) identifies proton environments (e.g., methoxy groups at δ 3.67 ppm) and aromatic protons .

- Melting Point Analysis : Confirms purity (e.g., 54–57°C for 3,5-dimethoxyaniline derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% for commercial samples) .

Advanced: Why does 3,5-dimethoxyaniline fail to react in copper-mediated N-arylation with iodothiophenes?

Answer:

The electron-donating methoxy groups increase electron density on the aniline nitrogen, reducing its nucleophilicity in coupling reactions. Additionally, steric hindrance from the 3,5-substituents may block coordination to the copper catalyst. This contrasts with electron-deficient anilines (e.g., 4-nitroaniline), which react efficiently. Experimental optimization may require alternative catalysts (e.g., palladium) or protecting-group strategies .

Advanced: How can derivatives of this compound be applied in functional materials?

Answer:

Diazenyl derivatives (e.g., 4-((3,5-dimethoxyaniline)-diazenyl)-2-imidazole/graphene films) exhibit photothermal properties for solar heat storage. Key steps:

- Synthesis : Diazotization of 3,5-dimethoxyaniline followed by coupling with imidazole derivatives.

- Application : Solid-state films enable dual data encryption via temperature- and light-controlled heat release (535 nm light, 80 W/cm) .

Advanced: How can conflicting reactivity data (e.g., unreactive vs. reactive in coupling) be resolved?

Answer:

Contradictions arise from reaction conditions and substituent effects. For example:

- Electron-donating groups (e.g., -OCH) hinder copper-mediated reactions but enhance palladium-catalyzed cross-coupling.

- Steric effects : Bulky substituents may require longer reaction times or elevated temperatures.

Methodological solutions include:- Screening alternative catalysts (Pd, Ni).

- Introducing directing groups (e.g., acetyl) to activate the substrate .

Advanced: What strategies optimize yields in amide derivatives of 3,5-dimethoxyaniline?

Answer:

For amide synthesis (e.g., (E)-4-aryl-4-oxo-2-butenoic acid amides):

- Reagent Ratios : Equimolar carboxylic acid and aniline (0.0094 mol each) achieve 72% yield .

- Solvent Selection : Ethanol or ethyl acetate minimizes side reactions.

- Workup : Slow evaporation from ethyl acetate yields crystallographically pure products .

Basic: What analytical applications utilize 3,5-dimethoxyaniline derivatives?

Answer:

- Chromogenic Assays : N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (HDAOS) replaces toxic chromogens (e.g., 4-chlorophenol) in glucose oxidase (GOD) assays. It reduces interference from hemolysis or lipemia by shifting absorption maxima .

Advanced: How do hydrogen-bonding networks influence the solid-state properties of this compound?

Answer:

X-ray crystallography reveals intramolecular hydrogen bonds (e.g., O–H⋯N in Schiff base derivatives) that stabilize planar molecular geometries. These interactions affect melting points (e.g., 380–382 K) and solubility, critical for designing co-crystals or polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.